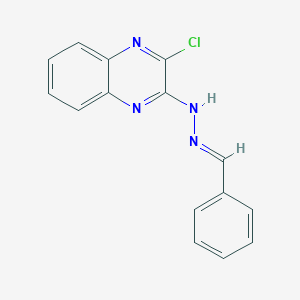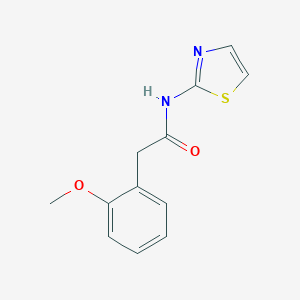
(2-Chloro-3-quinolinyl)methyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-3-quinolinyl)methyl benzoate, also known as CQMB, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. CQMB is a derivative of quinoline, which is a heterocyclic compound that has been widely used in the synthesis of various drugs.
科学研究应用
(2-Chloro-3-quinolinyl)methyl benzoate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (2-Chloro-3-quinolinyl)methyl benzoate has been investigated for its anti-cancer properties. Studies have shown that (2-Chloro-3-quinolinyl)methyl benzoate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, (2-Chloro-3-quinolinyl)methyl benzoate has been found to have anti-inflammatory and anti-microbial properties, which make it a potential candidate for the development of new drugs.
In biochemistry, (2-Chloro-3-quinolinyl)methyl benzoate has been used as a fluorescent probe to study protein-ligand interactions. (2-Chloro-3-quinolinyl)methyl benzoate has a high binding affinity for proteins, and its fluorescence properties can be used to monitor protein-ligand interactions in real-time. This makes (2-Chloro-3-quinolinyl)methyl benzoate a valuable tool for studying protein function and drug discovery.
In materials science, (2-Chloro-3-quinolinyl)methyl benzoate has been used as a building block for the synthesis of new materials. (2-Chloro-3-quinolinyl)methyl benzoate can be functionalized with various groups to modify its properties, such as solubility and reactivity. This makes (2-Chloro-3-quinolinyl)methyl benzoate a versatile building block for the synthesis of new materials with tailored properties.
作用机制
The mechanism of action of (2-Chloro-3-quinolinyl)methyl benzoate is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes and signaling pathways. For example, (2-Chloro-3-quinolinyl)methyl benzoate has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In addition, (2-Chloro-3-quinolinyl)methyl benzoate has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
(2-Chloro-3-quinolinyl)methyl benzoate has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that (2-Chloro-3-quinolinyl)methyl benzoate can induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. (2-Chloro-3-quinolinyl)methyl benzoate has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, (2-Chloro-3-quinolinyl)methyl benzoate has been shown to have anti-inflammatory and anti-microbial properties.
实验室实验的优点和局限性
(2-Chloro-3-quinolinyl)methyl benzoate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its properties can be easily modified by functionalization with various groups. In addition, (2-Chloro-3-quinolinyl)methyl benzoate has a high binding affinity for proteins, which makes it a valuable tool for studying protein-ligand interactions.
However, there are also limitations to using (2-Chloro-3-quinolinyl)methyl benzoate in lab experiments. (2-Chloro-3-quinolinyl)methyl benzoate can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, (2-Chloro-3-quinolinyl)methyl benzoate is not very soluble in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for the study of (2-Chloro-3-quinolinyl)methyl benzoate. One direction is the development of new drugs based on the structure of (2-Chloro-3-quinolinyl)methyl benzoate. Studies have shown that (2-Chloro-3-quinolinyl)methyl benzoate has anti-cancer, anti-inflammatory, and anti-microbial properties, which make it a potential candidate for the development of new drugs.
Another direction is the study of (2-Chloro-3-quinolinyl)methyl benzoate as a building block for the synthesis of new materials. (2-Chloro-3-quinolinyl)methyl benzoate can be functionalized with various groups to modify its properties, which makes it a versatile building block for the synthesis of new materials with tailored properties.
Finally, the study of (2-Chloro-3-quinolinyl)methyl benzoate as a fluorescent probe for protein-ligand interactions is an area of future research. (2-Chloro-3-quinolinyl)methyl benzoate has a high binding affinity for proteins, and its fluorescence properties can be used to monitor protein-ligand interactions in real-time. This makes (2-Chloro-3-quinolinyl)methyl benzoate a valuable tool for studying protein function and drug discovery.
Conclusion
In conclusion, (2-Chloro-3-quinolinyl)methyl benzoate, or (2-Chloro-3-quinolinyl)methyl benzoate, is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. (2-Chloro-3-quinolinyl)methyl benzoate can be synthesized through a multi-step reaction process and has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The study of (2-Chloro-3-quinolinyl)methyl benzoate is an area of active research, and its potential applications make it a valuable compound for the scientific community.
合成方法
(2-Chloro-3-quinolinyl)methyl benzoate can be synthesized through a multi-step reaction process. The first step involves the synthesis of 2-chloro-3-quinolinecarboxylic acid, which is then converted to 2-chloro-3-quinolinemethanol. The final step involves the esterification of 2-chloro-3-quinolinemethanol with benzoic acid to yield (2-Chloro-3-quinolinyl)methyl benzoate. The synthesis of (2-Chloro-3-quinolinyl)methyl benzoate has been extensively studied and optimized to improve the yield and purity of the compound.
属性
产品名称 |
(2-Chloro-3-quinolinyl)methyl benzoate |
|---|---|
分子式 |
C17H12ClNO2 |
分子量 |
297.7 g/mol |
IUPAC 名称 |
(2-chloroquinolin-3-yl)methyl benzoate |
InChI |
InChI=1S/C17H12ClNO2/c18-16-14(10-13-8-4-5-9-15(13)19-16)11-21-17(20)12-6-2-1-3-7-12/h1-10H,11H2 |
InChI 键 |
RLWGWEFGNOFWPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC3=CC=CC=C3N=C2Cl |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC3=CC=CC=C3N=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene](/img/structure/B270336.png)
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B270337.png)

![Ethyl 2-[({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B270339.png)
![1-Propyl-4-ethoxy[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B270345.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)



